molecular formula C9H10N4OS B2835730 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2097919-59-8

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2835730
CAS No.: 2097919-59-8
M. Wt: 222.27
InChI Key: DZLCSMQVLURTBJ-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom.


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and azides . This reaction is known as the Huisgen cycloaddition .


Molecular Structure Analysis

1,2,3-Triazoles can exist in two tautomeric forms, the 1H- and the 2H- . The ratio of these tautomeric forms can be determined by spectral methods .


Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol .


Physical and Chemical Properties Analysis

1,2,3-Triazoles are known for their stability and ability to engage in various types of interactions due to the presence of unpaired electrons on the nitrogen atom .

Scientific Research Applications

Antiproliferative Activity

Thiophene derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For instance, Ghorab et al. (2013) synthesized a novel series of thiophene and thienopyrimidine derivatives, finding that some compounds exhibited remarkable activity against breast and colon cancer cell lines, suggesting potential applications in cancer therapy research Ghorab et al., 2013.

Enzyme Inhibition

Gütschow et al. (1999) explored 2-(diethylamino)thieno1,3ŏxazin-4-ones for their inhibitory activity toward human leukocyte elastase, a target for anti-inflammatory drugs. Their findings suggest the utility of thiophene derivatives in developing enzyme inhibitors Gütschow et al., 1999.

Fluorescence and Photophysical Properties

Witalewska et al. (2019) synthesized fluorescent dyes based on thiophene derivatives, demonstrating their potential in creating color-tunable fluorophores for applications in materials science and bioimaging Witalewska et al., 2019.

Antimicrobial Activity

Basoğlu et al. (2013) investigated hybrid molecules containing thiophene derivatives for their antimicrobial and other biological activities, showing promise in the development of new antimicrobial agents Basoğlu et al., 2013.

Molecular Docking and Computational Studies

Cakmak et al. (2022) synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, conducting X-ray structural analysis, DFT computations, and molecular docking studies to explore its antimicrobial activity. Such studies underscore the importance of thiophene derivatives in drug discovery and design Cakmak et al., 2022.

Mechanism of Action

The mechanism of action of 1,2,3-triazoles is often related to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

Given the wide range of biological activities exhibited by 1,2,3-triazoles, they hold immense potential to significantly advance medicinal chemistry . Future research could explore the synthesis of new derivatives and their potential applications.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCSMQVLURTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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